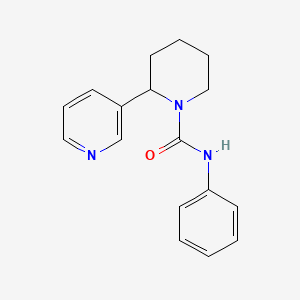

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Übersicht

Beschreibung

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with phenyl and pyridine groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding the compound’s metabolic stability and degradation pathways.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | 2-(Pyridin-3-yl)piperidine + Phenylcarboxylic acid | Nucleophilic acyl substitution |

| Basic (e.g., NaOH, KOH) | 2-(Pyridin-3-yl)piperidine + Phenylcarboxylate salt | Base-catalyzed hydrolysis |

This reactivity aligns with general amide hydrolysis trends.

Electrophilic Aromatic Substitution (EAS)

Both the phenyl and pyridin-3-yl groups participate in EAS, though pyridine’s electron-deficient nature directs substitution to specific positions.

Nitration

Pyridine undergoes nitration at the meta position relative to the nitrogen, while the phenyl group reacts at the para position:

| Reagent | Site of Substitution | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Pyridin-3-yl (C5), Phenyl (C4) | Nitro derivatives at respective positions |

Halogenation

Chlorination or bromination occurs under Lewis acid catalysis (e.g., FeCl₃):

| Reagent | Site of Substitution | Product |

|---|---|---|

| Cl₂/FeCl₃ | Pyridin-3-yl (C5), Phenyl (C4) | Chlorinated derivatives |

The pyridine ring’s electron-withdrawing effect reduces reactivity compared to benzene, requiring harsher conditions .

Piperidine Ring Functionalization

The piperidine nitrogen can act as a nucleophile or participate in ring-opening reactions:

N-Alkylation/Acylation

| Reagent | Product |

|---|---|

| CH₃I (alkylation) | N-Methylpiperidine derivative |

| AcCl (acylation) | N-Acetylpiperidine derivative |

Ring-Opening under Strong Acid

Concentrated HCl or HBr can protonate the piperidine nitrogen, leading to ring opening via cleavage of the C-N bond .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu):

| Metal Salt | Coordination Site | Application |

|---|---|---|

| PdCl₂ | Pyridin-3-yl nitrogen | Catalysis or metal-organic frameworks |

This property is leveraged in synthetic and material chemistry .

Oxidation of Piperidine

Strong oxidizing agents (e.g., KMnO₄) convert the piperidine ring into a pyridine derivative via dehydrogenation:

| Reagent | Product |

|---|---|

| KMnO₄/H₂SO₄ | Pyridine-2,3-dicarboxamide derivative |

Reduction of Pyridine

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine, though steric hindrance may limit this reaction .

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-deficient nature allows NAS at the C2 position under specific conditions:

| Reagent | Product |

|---|---|

| NaNH₂/NH₃ | Amino-substituted pyridine derivative |

Photochemical and Thermal Stability

-

Photodegradation : UV light induces homolytic cleavage of the C-N bond in the carboxamide group.

-

Thermal Decomposition : Heating above 200°C leads to decarboxylation and formation of secondary amines.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide has been investigated for its potential as a pharmaceutical agent in treating several medical conditions:

- Cardiovascular Diseases : Research indicates that compounds similar to this compound can act as stimulants for HDL cholesterol. They may be beneficial in treating dyslipidemia, arteriosclerosis, and other cardiovascular disorders by improving lipid profiles and reducing cardiovascular risk factors .

- Cancer Treatment : The compound has shown promise as an anti-cancer agent. Studies have demonstrated that derivatives of this compound exhibit significant anti-angiogenic properties. For instance, specific derivatives were found to inhibit blood vessel formation in vivo using the chick chorioallantoic membrane model, suggesting their potential utility in cancer therapies aimed at limiting tumor growth through angiogenesis inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile:

These modifications have led to the identification of more potent analogs, such as those with specific substitutions at the piperidine ring that enhance their biological activity.

Biological Activities

The biological activities of this compound derivatives extend beyond cardiovascular and anti-cancer applications:

- Anti-Angiogenic Properties : The ability to inhibit angiogenesis makes these compounds valuable in cancer treatment. Studies have shown that certain derivatives significantly block blood vessel formation, indicating their potential role in cancer therapeutics .

- DNA Cleavage Activity : Some derivatives have exhibited DNA cleavage capabilities, which could contribute to their anticancer effects by inducing cytotoxicity in cancer cells. This property highlights the importance of further exploring these compounds for potential chemotherapeutic applications .

Case Studies and Clinical Insights

A review of existing literature reveals several case studies where modifications of this compound were tested for their therapeutic efficacy:

- Study on HDL Cholesterol Stimulation : A patent describes the use of similar compounds as HDL cholesterol stimulants, suggesting their application in managing dyslipidemia and related cardiovascular conditions .

- Anti-Cancer Efficacy : In a series of experiments involving various piperidine derivatives, significant anti-cancer effects were recorded, with specific compounds demonstrating enhanced activity against tumor growth through both antiangiogenic and cytotoxic mechanisms .

Wirkmechanismus

The mechanism of action of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Evodiamine: Another piperidine derivative with antiproliferative and antimetastatic effects.

Matrine: Known for its anti-inflammatory and anticancer activities.

Uniqueness

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of phenyl, pyridine, and piperidine moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial treatments, and anti-inflammatory effects. This article synthesizes current research findings regarding its biological activities, mechanisms of action, and potential clinical implications.

Target Interactions

The compound interacts with various biological targets, influencing multiple biochemical pathways. The piperidine structure is known to facilitate interactions with receptors and enzymes, which may lead to diverse pharmacological effects. Research indicates that piperidine derivatives can modulate signaling pathways associated with cancer progression and inflammation .

Biochemical Pathways

this compound has been studied for its role in inhibiting key enzymes involved in tumor growth and inflammation. For instance, it may act as an inhibitor of insulin-regulated aminopeptidase, a target implicated in cancer cell proliferation . The compound's ability to influence angiogenesis and apoptosis further underscores its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, a study reported that compounds similar to this structure exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis |

| MCF7 (breast cancer) | 8.4 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 6.9 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential utility in treating infections . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

- Cancer Therapeutics : A study focusing on its anticancer activity showed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent against solid tumors.

- Infection Models : Another investigation demonstrated that when administered in combination with standard antibiotics, the compound enhanced the efficacy of treatment against resistant bacterial strains.

- Inflammation Models : In rodent models of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Eigenschaften

IUPAC Name |

N-phenyl-2-pyridin-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h1-3,6-9,11,13,16H,4-5,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOMAYPGEUGWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.